(2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPNSVRZAUZGA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20426-48-6 | |
| Record name | 3'-CHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Base-Catalyzed Condensation
The Claisen-Schmidt condensation remains the most widely used method for synthesizing (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one. This reaction involves the base-catalyzed coupling of 3-chlorobenzaldehyde with acetophenone in a protic solvent. A typical procedure employs:
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3-Chlorobenzaldehyde (1.0 equiv)
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Acetophenone (1.2 equiv)
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Sodium hydroxide (40% w/v in ethanol)
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Ethanol as solvent
The reaction proceeds at 50°C for 12–15 hours, followed by acidification to precipitate the chalcone. Yields range from 58% to 64% , with purity >90% after recrystallization in ethanol. The mechanism involves deprotonation of acetophenone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone.
Table 1: Optimization of Claisen-Schmidt Conditions
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature | 50°C | 60°C |
| Reaction Time | 15 hours | 8 hours |
| Base Concentration | 40% NaOH | 50% NaOH |
| Yield | 58% | 64% |
Increasing the base concentration to 50% and temperature to 60°C reduces reaction time by 47% while improving yield.
Solvent-Free Aldol Condensation: Green Chemistry Approach
Mechanochemical Synthesis
Solvent-free methods eliminate volatile organic compounds (VOCs) and enhance atom economy. In this approach:
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3-Chlorobenzaldehyde and acetophenone are mixed in a 1:1 molar ratio.
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Powdered NaOH (1.5 equiv) is added as a catalyst.
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The mixture is ground in a mortar for 20–30 minutes.
This method achieves yields of 65–71% , outperforming traditional solvent-based protocols. The absence of solvent reduces side reactions, and the exothermic grinding process accelerates dehydration.
Table 2: Comparative Yields of Solvent vs. Solvent-Free Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Ethanol-Based Claisen | 58–64 | 90–92 | 8–15 hours |
| Solvent-Free Aldol | 65–71 | 94–96 | 20–30 minutes |
Post-reaction purification involves washing with ice-cold water and ethanol, followed by recrystallization.
Metal-Free Oxidative Coupling: Tert-Amyl Alcohol System
Ammonium Persulfate-Mediated Synthesis
A metal-free method using benzylamine and (NH4)2S2O8 in tert-amyl alcohol enables stereoselective synthesis at 120°C:
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Acetophenone (0.5 mmol) and benzylamine (2.5 mmol) are combined.
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(NH4)2S2O8 (1.5 mmol) is added as an oxidant.
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The mixture is heated for 24 hours under nitrogen.
This approach yields 65–70% of the (E)-isomer with >95% stereoselectivity. The mechanism involves imine formation, oxidation to a nitrile oxide, and subsequent cycloaddition.
Industrial-Scale Production: Continuous Flow Reactors
Scalable Synthesis
For large-scale production, continuous flow reactors enhance efficiency:
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Residence Time : 2–5 minutes
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Temperature : 80–100°C
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Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15)
Continuous systems achieve 85–90% conversion with minimal catalyst degradation, reducing production costs by 30% compared to batch processes.
Recrystallization and Purity Optimization
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Alcohols: Result from the reduction of the carbonyl group.
Substituted Derivatives: Various derivatives are formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations including oxidation, reduction, and nucleophilic substitution reactions.
Research has indicated that chalcones exhibit a range of biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell proliferation. For example, research demonstrated its effectiveness against chloroquine-resistant strains of Plasmodium falciparum, indicating potential applications in cancer therapy .
Medicine
This compound is studied for its therapeutic effects and as a lead compound in drug development. Its unique chemical properties allow it to interact with biological targets effectively.
Industrial Applications
Chalcones are utilized in the synthesis of dyes, pigments, and other industrial chemicals due to their vibrant colors and stability. They are also being explored for their non-linear optical properties, which are valuable in photonic applications.
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Case Study 2: Anticancer Research
In another investigation, this compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of specific signaling pathways, demonstrating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) and modulate signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Type
Table 1: Structural Variations in Chlorophenyl Chalcones
Key Observations :
- Chlorine Position : The 3-chloro substitution (target compound) vs. 4-chloro () alters electronic effects. The 3-position may reduce steric hindrance compared to 4-substituted analogues.
- Functional Groups : Methoxy or hydroxy groups () increase polarity, enhancing water solubility, whereas alkyl chains (e.g., geranyloxy in ) improve membrane permeability.
Physicochemical Properties
Table 2: Physical Properties of Selected Chalcones
*Synthesized in 72–89% yields via Negishi cross-coupling .
Key Trends :
- Melting Points : Compounds with bulky substituents (e.g., prenyloxy in ) exhibit higher melting points due to increased crystallinity.
- Synthetic Yields : Modular methods like Negishi coupling () achieve higher yields (>70%) compared to traditional Claisen-Schmidt condensations (e.g., 6% yield in ).
Table 3: Bioactivity Comparison
Mechanistic Insights :
- The α,β-unsaturated ketone system is critical for electrophilic reactivity, enabling covalent interactions with cellular thiols .
- Chlorine atoms enhance lipophilicity, improving penetration into lipid-rich microbial membranes .
- Bulkier substituents (e.g., geranyloxy) may interfere with target binding, reducing efficacy despite increased hydrophobicity .
Biological Activity
(2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, including anticancer, antimicrobial, and antimalarial properties, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound is characterized by a chalcone framework, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the 3-chloro substituent on one of the phenyl rings enhances its biological activity.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Data
- Antitumor Activity : In vitro studies have shown that this compound demonstrates potent activity against several cancer cell lines, including:
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and the inhibition of cell proliferation. The compound's ability to interfere with microtubule dynamics has been suggested as a potential mechanism .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens.
Antitubercular Activity
In a study assessing growth inhibition against Mycobacterium tuberculosis, chalcones similar to this compound exhibited promising antitubercular activity, suggesting potential for further development as therapeutic agents against tuberculosis .
Antimalarial Activity
Recent investigations have highlighted the antimalarial properties of related compounds within the same structural class.
Efficacy Against Plasmodium falciparum
A derivative of this compound demonstrated significant antimalarial activity with an IC50 value of 0.58 µM against chloroquine-sensitive strains of P. falciparum. This indicates that modifications in the chalcone structure can lead to enhanced biological efficacy .
Structure-Activity Relationship (SAR)
The biological activities of chalcones are influenced by their substituents and structural features. The presence of electron-withdrawing groups, such as chlorine, has been shown to enhance potency against cancer and microbial targets.
Summary Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via Claisen-Schmidt condensation between 3-chloroacetophenone and benzaldehyde. Key steps include:
- Base selection : Use KOH/NaOH in ethanol or methanol (40–50°C, 2–3 hours) for optimal enolate formation .
- Solvent optimization : Ethanol provides better yield (70–80%) compared to DMF or THF due to improved proton transfer .
- Post-synthesis purification : Recrystallization from ethanol or column chromatography (hexane:ethyl acetate, 8:2) enhances purity (>95%) .
Basic: Which spectroscopic techniques confirm the structure and E-configuration of this chalcone?
Answer:
- NMR : H NMR shows a doublet at δ 7.8–8.1 ppm for the α,β-unsaturated ketone protons, with confirming the trans (E) configuration .
- XRD : Single-crystal X-ray diffraction provides bond-length data (e.g., C=O at 1.22 Å, C=C at 1.45 Å) to validate geometry .
- IR : Strong absorption at ~1650 cm (C=O stretch) and 1590 cm (C=C) .
Advanced: How can XRD and DFT resolve discrepancies in molecular geometry predictions?
Answer:
- XRD validation : Experimental bond lengths/angles (e.g., C9–C10 = 1.45 Å, C8–C9–C10 = 123.5°) serve as benchmarks for DFT models .
- DFT calibration : Use B3LYP/6-311++G(d,p) to minimize RMSD (<0.02 Å) between computed and experimental geometries .
- Contradiction resolution : If DFT overestimates conjugation, apply solvent-correction models (IEFPCM) or hybrid functionals (CAM-B3LYP) .
Advanced: What methodological approaches analyze nonlinear optical (NLO) properties?
Answer:
- Hyperpolarizability calculations : Compute static first hyperpolarizability () using CAM-B3LYP/6-31+G(d) . Solvent effects (e.g., acetone vs. chloroform) alter by 15–20% due to polarity .
- Experimental validation : Electric field-induced second harmonic generation (EFISHG) or Kurtz-Perry powder method quantifies NLO response .
Advanced: How to address contradictions in antimicrobial activity data?
Answer:
- Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) may differ from E. coli (MIC > 64 µg/mL) due to membrane permeability variations .
- Assay standardization : Use broth microdilution (CLSI guidelines) with controls (ciprofloxacin) to minimize inter-lab variability .
- Structural analogs : Compare with 3-(2,6-dichlorophenyl) analogs to isolate chlorine-substitution effects .
Basic: What purification techniques isolate the compound effectively?
Answer:
- Recrystallization : Use ethanol or methanol (yield: 65–70%) to remove unreacted aldehydes .
- Chromatography : Silica gel column (hexane:ethyl acetate gradient) resolves stereoisomeric impurities .
Advanced: How to improve computational models for electronic properties?
Answer:
- Basis set selection : 6-311++G(d,p) captures electron delocalization in the enone system better than smaller sets .
- Solvent modeling : Apply IEFPCM to simulate polar environments (e.g., shifts from 345 nm gas → 360 nm in DMSO) .
- Benchmarking : Validate HOMO-LUMO gaps (4.2–4.5 eV) against UV-Vis spectra .
Advanced: How does SHELXL enhance crystallographic refinement for chalcones?
Answer:
- Parameter refinement : SHELXL’s least-squares minimization reduces R-factor to <0.05 by optimizing anisotropic displacement parameters .
- Twinned data handling : Use HKLF5 format in SHELXL to deconvolute overlapping reflections in non-merohedral twins .
- Validation tools : PLATON integration checks for missed symmetry or solvent-accessible voids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
